molecular formula C15H16N2O3 B4208915 2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-4-carboxamide

2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-4-carboxamide

Cat. No.: B4208915
M. Wt: 272.30 g/mol
InChI Key: CDBGCPLHOAOUTR-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is a complex organic compound with a unique structure that combines a quinoline core with a tetrahydrofuran moiety

Mechanism of Action

The mechanism of action of an organic compound, particularly in the context of biological activity, involves studying how the compound interacts with biological targets at the molecular level .

Safety and Hazards

The safety and hazards associated with an organic compound are determined based on its toxicity, flammability, and reactivity. This information is typically provided in safety data sheets .

Future Directions

The future directions for the study of an organic compound can include exploring its potential applications, improving its synthesis, or investigating its mechanism of action in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions to form the quinoline ring. The hydroxyl group is then introduced via a selective hydroxylation reaction.

The tetrahydrofuran moiety is attached through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with the quinoline intermediate. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The tetrahydrofuran moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of quinoline amines.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-Hydroxy-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Shares the quinoline core but lacks the tetrahydrofuran moiety.

    4-Hydroxyquinoline: Similar structure but with the hydroxyl group at a different position.

    Quinolinecarboxamides: A broader class of compounds with varying substituents on the quinoline ring.

Uniqueness

2-Hydroxy-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide is unique due to the combination of the quinoline core with the tetrahydrofuran moiety and the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14-8-12(11-5-1-2-6-13(11)17-14)15(19)16-9-10-4-3-7-20-10/h1-2,5-6,8,10H,3-4,7,9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBGCPLHOAOUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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